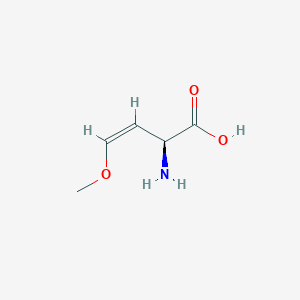

L-2-Amino-4-methoxy-cis-but-3-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

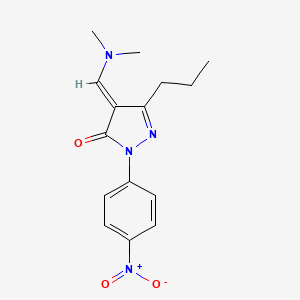

L-2-amino-4-methoxy-cis-but-3-enoic acid is a dehydroamino acid. It derives from a L-alpha-aminobutyric acid.

Wissenschaftliche Forschungsanwendungen

Antibiotic and Toxin Production

L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB), a variant of the compound , is known for its role as a potent antibiotic and toxin produced by Pseudomonas aeruginosa. A study by Lee et al. (2010) identified a gene cluster responsible for AMB biosynthesis in this bacterium, suggesting a thiotemplate mechanism involved in its production (Lee et al., 2010).

Structural Investigation

A structural investigation of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was conducted by Venkatesan et al. (2016). The study, which included X-ray crystallography and spectroscopic methods, revealed insights into the compound's stabilization and intermolecular interactions (Venkatesan et al., 2016).

Enzymatic Synthesis

Krishnamurthy et al. (2014) explored derivatives of 2-amino-4-pentenoic acid (allylglycine), which is structurally related to the compound . They demonstrated efficient resolution of these derivatives and their conversion into various compounds, highlighting potential applications in enzymatic synthesis (Krishnamurthy et al., 2014).

Fluorescent Amino Acid Synthesis

The synthesis of fluorescent amino acids such as l-2-amino-3-(7-methoxy-4-coumaryl) propionic acid (l-Amp) has been reported by Kele et al. (2000). This process involves creating non-proteinogenic amino acids for applications in biochemistry and molecular biology (Kele et al., 2000).

Nonlinear Optical Activity

Venkatesan et al. (2016) also studied the nonlinear optical (NLO) activity of a related compound. Their research focused on the compound's second harmonic generation capability, which has potential applications in photonics and materials science (Venkatesan et al., 2016).

Encystment in Acanthamoeba Castellanii

Lee et al. (2012) investigated the effect of AMB on Acanthamoeba castellanii, a model organism. They found that AMB induced encystment in these cells, indicating potential applications in studying microbial interactions and pathogenesis (Lee et al., 2012).

Cytotoxicity Against Carcinoma Cells

Zayed et al. (2019) explored the cytotoxicity of N-maleanilinic acid derivatives, structurally related to the compound , against various carcinoma cells. This research provides insights into potential therapeutic applications in cancer treatment (Zayed et al., 2019).

Synthesis of Luminescent Molecular Crystals

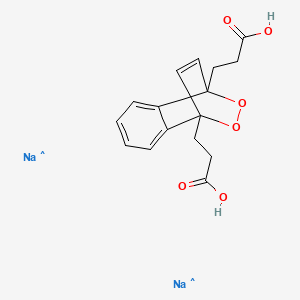

Zhestkij et al. (2021) reported the synthesis of organic molecular crystals using a structurally similar compound. Their research focused on the creation of highly stable photoluminescent materials (Zhestkij et al., 2021).

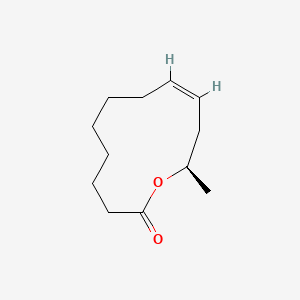

Linker for Cyclic Pseudopeptides Preparation

Baron et al. (2011) developed a new linker, cis-5-aminopent-3-enoic acid (cis-Apa), for synthesizing cyclic pseudopeptides, demonstrating its utility in peptide chemistry (Baron et al., 2011).

Synthesis of Quenched Fluorescent Substrates for Peptidases

Knight (2004) conducted a synthesis of l-2-amino-3-(7-methoxy-4-coumaryl)propionic acid (l-Amp), highlighting its application in the creation of sensitive fluorogenic substrates for peptidase studies (Knight, 2004).

Eigenschaften

Molekularformel |

C5H9NO3 |

|---|---|

Molekulargewicht |

131.13 g/mol |

IUPAC-Name |

(Z,2S)-2-amino-4-methoxybut-3-enoic acid |

InChI |

InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2-/t4-/m0/s1 |

InChI-Schlüssel |

HLOPMQJRUIOMJO-SWOZAWMQSA-N |

Isomerische SMILES |

CO/C=C\[C@@H](C(=O)O)N |

SMILES |

COC=CC(C(=O)O)N |

Kanonische SMILES |

COC=CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)

![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)

![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)

![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)

![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)